2-{4-[(2-chloro-4-fluorophenoxy)acetyl]-1-piperazinyl}pyrimidine
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Description
2-{4-[(2-chloro-4-fluorophenoxy)acetyl]-1-piperazinyl}pyrimidine, commonly known as CFPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFPP belongs to the class of pyrimidine-based compounds and is a potent inhibitor of certain enzymes that play a crucial role in various physiological processes.
Mechanism of Action
Target of Action
A structurally similar compound, pyraflufen-ethyl, is known to inhibit the enzyme activity of protoporphyrinogen oxidase (protox) . Protox is a key enzyme in the heme and chlorophyll biosynthesis pathway in plants.
Mode of Action
Based on the action of pyraflufen-ethyl, it can be inferred that the compound might interact with its target enzyme, protox, and inhibit its activity . This inhibition could lead to changes in the biochemical pathways involving Protox.
Biochemical Pathways
If we consider the action of pyraflufen-ethyl, the inhibition of protox could disrupt the heme and chlorophyll biosynthesis pathways . This disruption could lead to downstream effects such as the prevention of chlorophyll production, leading to the death of plant cells.
Pharmacokinetics
The compound’s molecular weight (22462) and its solid physical form could suggest that its bioavailability might be influenced by these factors.
Result of Action
Based on the action of pyraflufen-ethyl, the inhibition of protox could lead to the prevention of chlorophyll production, leading to the death of plant cells .
Safety and Hazards
properties
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O2/c17-13-10-12(18)2-3-14(13)24-11-15(23)21-6-8-22(9-7-21)16-19-4-1-5-20-16/h1-5,10H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZSNLBYZGGDQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)COC3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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